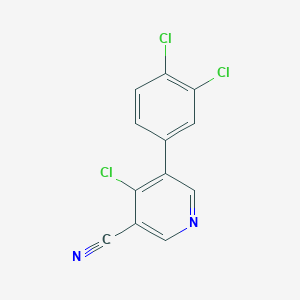
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is a heterocyclic aromatic compound with the molecular formula C12H5Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms on both the phenyl and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-(3,4-dichlorophenyl)pyridine-2-carbonitrile
- 5-Chloro-2-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- 3,4-Dichlorophenyl-5-chloronicotinonitrile
Comparison: Compared to these similar compounds, 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C12H5Cl3N2 |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
4-chloro-5-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5Cl3N2/c13-10-2-1-7(3-11(10)14)9-6-17-5-8(4-16)12(9)15/h1-3,5-6H |
Clé InChI |
XDKYQHVPGDWPLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=CN=C2)C#N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



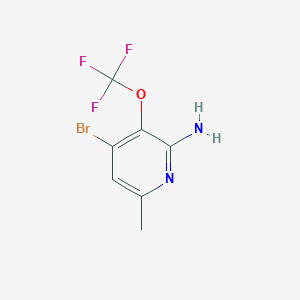
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
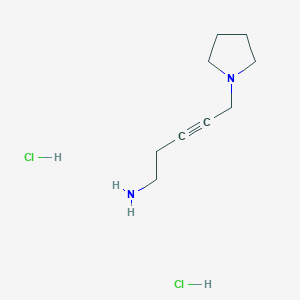
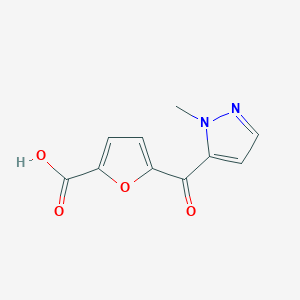

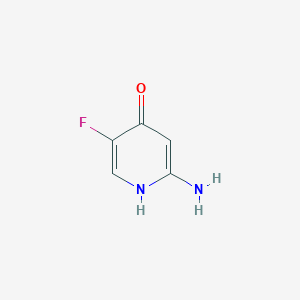
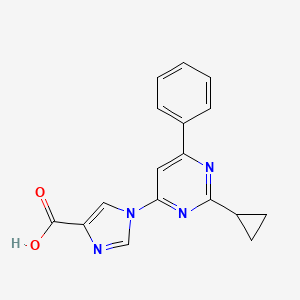
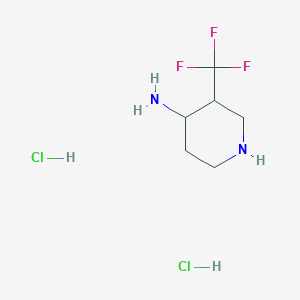
![2-Cyclopropyl-3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056496.png)
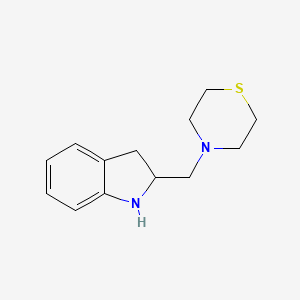
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
